molecular formula C8H16S B3428174 1-Cyclohexylethane-1-thiol CAS No. 65429-65-4

1-Cyclohexylethane-1-thiol

Cat. No.: B3428174
CAS No.: 65429-65-4
M. Wt: 144.28 g/mol
InChI Key: ZXQYPARNFOKKKR-UHFFFAOYSA-N
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Description

1-Cyclohexylethane-1-thiol is an organic compound with the molecular formula C8H16S. It is a thiol, characterized by the presence of a sulfur atom bonded to a hydrogen atom and a carbon chain. This compound is known for its distinct odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexylethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with ethyl thiocyanate, followed by hydrolysis. Another method includes the addition of hydrogen sulfide to cyclohexylethene in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of cyclohexanone in the presence of hydrogen sulfide over a metal sulfide catalyst. This method is efficient and yields high purity products .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexylethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides.

    Reduction: Reduction reactions can convert it back to its thiol form.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Alkyl halides and thiolates are typical reagents.

Major Products:

Scientific Research Applications

1-Cyclohexylethane-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclohexylethane-1-thiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction often occurs through nucleophilic attack on electrophilic centers, leading to the formation of stable adducts. The thiol group can also undergo redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

    Cyclohexanethiol: Similar in structure but lacks the ethane group.

    Ethanethiol: Contains an ethane group but lacks the cyclohexyl group.

    Thioethers: Compounds where the sulfur atom is bonded to two carbon atoms.

Uniqueness: 1-Cyclohexylethane-1-thiol is unique due to its combination of a cyclohexyl group and an ethane thiol group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research contexts .

Properties

IUPAC Name

1-cyclohexylethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16S/c1-7(9)8-5-3-2-4-6-8/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQYPARNFOKKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65429-65-4
Record name 1-cyclohexylethane-1-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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